Cas no 823-76-7 (1-cyclohexylethan-1-one)

1-cyclohexylethan-1-one structure
1-cyclohexylethan-1-one structure
商品名:1-cyclohexylethan-1-one
CAS番号:823-76-7
MF:C8H14O
メガワット:126.196162700653
MDL:MFCD00040418
CID:39983
PubChem ID:13207

1-cyclohexylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-Cyclohexylethanone
    • Acetylcyclohexane~Hexahydroacetophenone~Methyl cyclohexyl ketone
    • Acetylcyclohexane
    • 1-Cyclohexylethan-1-one
    • Cyclohexyl methyl ketone
    • 1-Acetylcyclohexane
    • 1-cyclohexyl-1-ethanone
    • 1-methylcyclohexylcarboxaldehyde
    • Cyclohexane,acetyl
    • cyclohexylacetoaldehyde
    • Cyclohexylethanone
    • Ethanone,1-cyclohexyl
    • Ketone,cyclohexyl methyl
    • Methyl cyclohexyl ketone
    • Ethanone, 1-cyclohexyl-
    • Cyclohexane, acetyl-
    • Acetophenone, hexahydro-
    • Ketone, cyclohexyl methyl
    • 1-cyclohexyl-ethanone
    • Cyclohexylmethyl ketone
    • CYCLOHEXYLMETHYLKETONE
    • RIFKADJTWUGDOV-UHFFFAOYSA-N
    • U53404H6B8
    • acetyl cyclohexane
    • methylcyclohexyl ketone
    • 1-Cyclohexylethanone #
    • 1
    • 1-Cyclohexylethanone (ACI)
    • Ketone, cyclohexyl methyl (6CI, 7CI, 8CI)
    • 1-Cyclohexylacetaldehyde
    • 1-Cyclohexylethane-1-one
    • NSC 16249
    • SCHEMBL12891744
    • F0001-2108
    • SY013522
    • NSC-16249
    • UNII-U53404H6B8
    • A840312
    • DTXSID40231674
    • CS-W007597
    • SB12754
    • SCHEMBL28019
    • EN300-20257
    • FT-0624207
    • Q27290697
    • AM20070516
    • 823-76-7
    • PS-4108
    • A18913
    • c-C6H11COCH3
    • CHEBI:195514
    • NSC16249
    • NS00038193
    • MFCD00040418
    • AKOS005206946
    • EINECS 212-517-0
    • Hexahydroacetophenone
    • P10040
    • J-520167
    • Ethanone, 1-cyclohexyl-(9CI)
    • DTXCID70154165
    • CHEMBL5272368
    • Ketone, cyclohexyl methyl (8CI)
    • 1-cyclohexylethan-1-one
    • MDL: MFCD00040418
    • インチ: 1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h8H,2-6H2,1H3
    • InChIKey: RIFKADJTWUGDOV-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCCCC1)C
    • BRN: 507229

計算された属性

  • せいみつぶんしりょう: 126.10400
  • どういたいしつりょう: 126.104465066 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 101
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 2
  • ぶんしりょう: 126.20
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 17.1

じっけんとくせい

  • 色と性状: えきたい
  • 密度みつど: 0,917 g/cm3
  • ゆうかいてん: -34°C
  • ふってん: 181-183°C
  • フラッシュポイント: 57°C
  • 屈折率: 1.4520
  • すいようせい: Not miscible or difficult to mix in water.
  • PSA: 17.07000
  • LogP: 2.15570
  • ようかいせい: 未確定

1-cyclohexylethan-1-one セキュリティ情報

  • 危害声明: Irritant
  • 危険物輸送番号:UN 1993
  • 危険カテゴリコード: R 36/38:目と皮膚に刺激性がある。
  • セキュリティの説明: S26-S36
  • RTECS番号:KM5638850
  • 危険物標識: Xi
  • 包装等級:III
  • 危険レベル:3.2
  • 包装グループ:III
  • リスク用語:R36/38
  • セキュリティ用語:3.2

1-cyclohexylethan-1-one 税関データ

  • 税関コード:2914299000
  • 税関データ:

    中国税関番号:

    2914299000

    概要:

    291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%

1-cyclohexylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
PS-4108-100G
1-Cyclohexylethan-1-one
823-76-7 >95%
100g
£400.00 2025-02-09
eNovation Chemicals LLC
D496698-10G
1-cyclohexylethan-1-one
823-76-7 97%
10g
$40 2023-08-31
Enamine
EN300-20257-2.5g
1-cyclohexylethan-1-one
823-76-7 95.0%
2.5g
$36.0 2025-03-21
TRC
C992105-5g
1-Cyclohexylethanone
823-76-7
5g
$ 115.00 2023-09-08
Apollo Scientific
OR2012-25g
1-Cyclohexylethan-1-one
823-76-7 98+%
25g
£71.00 2025-02-19
Life Chemicals
F0001-2108-2.5g
Cyclohexyl methyl ketone
823-76-7 95%+
2.5g
$40.0 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B21000-25g
Cyclohexyl methyl ketone, 95%
823-76-7 95%
25g
¥1831.00 2023-04-10
TRC
C992105-1g
1-Cyclohexylethanone
823-76-7
1g
$ 58.00 2023-09-08
Key Organics Ltd
PS-4108-20MG
1-Cyclohexylethan-1-one
823-76-7 >95%
20mg
£76.00 2023-04-19
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB04405-100g
1-cyclohexylethanone
823-76-7 95%
100g
$390 2023-09-07

1-cyclohexylethan-1-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: 1,2-Dimethoxyethane ;  10 min, rt; rt → reflux; 2 h, reflux; reflux → 10 °C
1.2 Solvents: Diethyl ether ;  30 min, cooled; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Steric and electronically biasing substituent effects on the photoreversibility of novel 3'-, 5'- and 3-substituted indolospirobenzopyrans. Thermal evaluation using 1H NMR spectroscopy and Overhauser enhancement studies
Roxburgh, Craig J.; et al, Dyes and Pigments, 2009, 83(1), 31-50

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Cuprous chloride ,  Oxygen Catalysts: Palladium chloride Solvents: Dimethylformamide ,  Water
リファレンス
Silicon-terminated Domino-Heck-Reaktions and Enantioselective Syntheses
Raschke, Thomas, 1996, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Sodium(1+), bis(N,N-dimethylformamide-κO)(6,7,9,10,17,18,20,21-octahydrodibenzo[… Solvents: Acetonitrile ;  48 h, 25 °C
1.2 Reagents: Formaldehyde ,  Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1 h, 25 °C
リファレンス
Decatungstate Catalyzed Photochemical Acetylation of C(sp3)-H Bonds
Liu, Qinglong; et al, Organic Letters, 2022, 24(43), 7983-7987

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
Methylsulfinyl carbanion. Formation and application to organic synthesis
Corey, E. J.; et al, Journal of the American Chemical Society, 1965, 87(6), 1345-53

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium hydride Solvents: 1,2-Dimethoxyethane ;  10 min, rt; 2 h, rt → reflux
1.2 Solvents: Diethyl ether ;  reflux → 10 °C; 30 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  2 h, rt
リファレンス
Photoreversible Zn2+ ion transportation across an interface using ion-chelating substituted photochromic 3,3'-indolospirobenzopyrans: steric and electronic controlling effects
Roxburgh, Craig J.; et al, European Journal of Inorganic Chemistry, 2008, (31), 4951-4960

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium
1.2 Catalysts: Calcium hydroxide ,  Copper oxide (CuO) ,  Basic copper carbonate
リファレンス
Coordination Chemistry of Novel Scorpionate Ligands Based on 3-Cyclohexylpyrazole and 3-Cyclohexyl-4-bromopyrazole
Trofimenko, Swiatoslaw; et al, Inorganic Chemistry, 2002, 41(7), 1889-1896

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 1,3-Dibromo-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione Solvents: Dichloromethane ;  8.5 h, rt
リファレンス
Mono- and dibromo-5,5-diethylbarbituric acids for cleavage of trimethylsilyl ethers
Khazaei, Ardeshir; et al, Journal of the Brazilian Chemical Society, 2007, 18(1), 239-242

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: tert-Butyllithium ,  Hydrogen peroxide ,  (Dimethyl sulfide)trihydroboron Solvents: Water
リファレンス
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  45 min, rt
1.2 Reagents: Methanol
リファレンス
Nickel boride mediated cleavage of 1,3-oxathiolanes: a convenient approach to deprotection and reduction
Khurana, Jitender M.; et al, Monatshefte fuer Chemie, 2016, 147(6), 1113-1116

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Silica ,  Periodic acid Catalysts: Potassium bromide Solvents: Chloroform ,  Water ;  8.5 h, rt
リファレンス
A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBr
Zolfigol, Mohammad Ali; et al, Journal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Chloro[(isocyano-κC)cyclohexane]gold ,  Potassium tetrakis(pentafluorophenyl)borate Solvents: Methanol ,  Water ;  24 h, rt
リファレンス
Hydration of alkynes at room temperature catalyzed by gold(I) isocyanide compounds
Xu, Yun; et al, Green Chemistry, 2015, 17(1), 532-537

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Molybdenum hexacarbonyl Solvents: Tetrahydrofuran
リファレンス
Silicon hydrides and molybdenum(0) catalyst: a novel approach for conjugate reduction of α,β-unsaturated carbonyl compounds
Keinan, Ehud; et al, Journal of Organic Chemistry, 1987, 52(12), 2576-80

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate ,  1,3-Dimethoxy-2-propanone Catalysts: Aminotransferase Solvents: Water ;  48 h, pH 7, 30 °C
リファレンス
Enzymatic Racemization of Amines Catalyzed by Enantiocomplementary ω-Transaminases
Koszelewski, Dominik; et al, Chemistry - A European Journal, 2011, 17(1), 378-383

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Methane, tetrachloro-, compd. with aluminum bromide (AlBr3) (1:2) Solvents: Dibromomethane
1.2 -
1.3 -
1.4 Reagents: Ethanol
1.5 Reagents: Water
リファレンス
A new efficient and selective synthesis of ketones from alkanes or cycloalkanes, CO, and silanes in the presence of aprotic superacids
Akhrem, I. S.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1998, 47(5), 918-923

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
Methyl and n-alkyl ketones from carboxylic acid chlorides and organocopper reagents
Posner, Gary H.; et al, Tetrahedron Letters, 1970, (53), 4647-50

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium(1+), bis(acetonitrile)bis(2,4-pentanedionato-κO2,κO4)-, (OC-6-21)-, he… (silica-supported) Solvents: Water ;  3 h, 27 °C
リファレンス
Immobilization of Ru(III) complex on silica: a heterogenized catalyst for selective oxidation of alcohols in water at room temperature
Ganesamoorthy, S.; et al, Tetrahedron Letters, 2013, 54(51), 7035-7039

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Aluminum(1+), bis(tetrahydrofuran)[5,10,15,20-tetrakis(4-chlorophenyl)-21H,23H-p… Solvents: Tetrahydrofuran ;  18 h, 22 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  18 h, 22 °C
リファレンス
Meinwald-type rearrangement of monosubstituted epoxides to methyl ketones using an [Al porphyrin]+[Co(CO)4]- catalyst
Lamb, Jessica R.; et al, Organic Chemistry Frontiers, 2015, 2(4), 346-349

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
One-pot synthesis of ketones and aldehydes from carbon dioxide and lithium compounds
Zadel, Guido; et al, Angewandte Chemie, 1992, 104(8), 1070-1

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Cupric chloride ,  Water ,  Oxygen Catalysts: Palladium (clusters with palladium oxide and acetate and nitrate ligands) ,  Titania Solvents: Dimethylacetamide ;  3 h, 80 °C
リファレンス
Nanoscale palladium cluster immobilized on a TiO2 surface as an efficient catalyst for liquid-phase Wacker oxidation of higher terminal olefins
Choi, Kwang-Min; et al, Chemistry Letters, 2003, 32(2), 180-181

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Palladium(2+), bis(acetonitrile)(7-methyl-6-phenylimidazo[1,2-a][1,8]naphthyridi… Solvents: Acetonitrile ;  24 h, 70 °C
リファレンス
Electronic Asymmetry of an Annelated Pyridyl-Mesoionic Carbene Scaffold: Application in Pd(II)-Catalyzed Wacker-Type Oxidation of Olefins
Saha, Sayantani; et al, ACS Catalysis, 2020, 10(19), 11385-11393

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: [1,8-Bis[3-[(3,4-η)-3-buten-1-yl]-2,3-dihydro-1H-imidazol-1-yl-κC2]-3,6-bis(1,1-… (with LiBr and LiCl) Solvents: Tetrahydrofuran ,  Benzene-d6 ;  5 h, rt
リファレンス
Regio- and chemoselective rearrangement of terminal epoxides into methyl alkyl and aryl ketones
Tian, Yingying; et al, Chemical Communications (Cambridge, 2018, 54(80), 11340-11343

ごうせいかいろ 22

はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
Methyl ketones from carboxylic acids: cyclohexyl methyl ketone
Bare, Thomas M.; et al, Organic Syntheses, 1969, 49, 81-5

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Tetracosa-μ-oxoundecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:… (supported on Dowex 22) Solvents: Water ;  2 h, reflux
リファレンス
Zinc substituted Keggin-type polyoxometalate on Dowex: a green heterogeneous catalyst for oxidation of alcohols in water
Aghayi, Mehdi; et al, Journal of the Iranian Chemical Society, 2020, 17(11), 2895-2900

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Butylamine (N-(polystyrene)-N,N-dibutyl-1-butanaminium chloride [hyperbranched pol…) ,  Ruthenium Solvents: Water ;  1 h, 30 atm, 30 °C
リファレンス
Transition metal nanoparticles stabilized by ammonium salts of hyperbranched polystyrene: effect of metals on catalysis of the biphasic hydrogenation of alkenes and arenes
Gao, Lei; et al, Tetrahedron, 2015, 71(37), 6414-6423

ごうせいかいろ 25

はんのうじょうけん
1.1 Catalysts: Potassium tetrakis(pentafluorophenyl)borate ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorog… Solvents: Methanol ,  Water ;  20 min, 25 °C
リファレンス
Room-Temperature Hydration of Alkynes Catalyzed by Different Carbene Gold Complexes and their Precursors
Xu, Yun; et al, ChemCatChem, 2016, 8(1), 262-267

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Water
リファレンス
Enamines. Part 44. 2-Acyl-1,1-diamino-ethenes. A new source of methylketones, β-keto amides and β-keto esters
Armati, Antonella; et al, Synthesis, 1986, (7), 573-6

ごうせいかいろ 27

はんのうじょうけん
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene](1,1,1-… Solvents: Benzene-d6 ,  Water ;  250 min, 40 °C
リファレンス
Substrate selectivity in the alkyne hydration mediated by NHC-Au(I) controlled by encapsulation of the catalyst within a hydrogen bonded hexameric host
Cavarzan, Alessandra; et al, Catalysis Science & Technology, 2013, 3(11), 2898-2901

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Molybdenum hexacarbonyl Solvents: Tetrahydrofuran
リファレンス
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

ごうせいかいろ 29

はんのうじょうけん
リファレンス
Formation and photochemical rearrangement of β-oxosulfoxonium ylides
Corey, E. J.; et al, Journal of the American Chemical Society, 1964, 86(8), 1640-1

ごうせいかいろ 30

はんのうじょうけん
リファレンス
Exceedingly mild, selective and stereospecific phase-transfer-catalyzed hydrogenation of arenes
Januszkiewicz, Krzysztof R.; et al, Organometallics, 1983, 2(8), 1055-7

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Glucose ,  NADPH ,  Glucose dehydrogenase Solvents: Cyclohexane ,  Water ,  Polyethylene glycol ;  110 h, pH 7.2, rt
リファレンス
The Organic-Synthetic Potential of Recombinant Ene Reductases: Substrate-Scope Evaluation and Process Optimization
Ress, Tina; et al, ChemCatChem, 2015, 7(8), 1302-1311

ごうせいかいろ 32

はんのうじょうけん
リファレンス
Formation and photochemical rearrangement of β-oxosulfoxonium ylides
Corey, E. J.; et al, Journal of the American Chemical Society, 1964, 86(8), 1640-1

1-cyclohexylethan-1-one Raw materials

1-cyclohexylethan-1-one Preparation Products

1-cyclohexylethan-1-one 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:823-76-7)1-cyclohexylethan-1-one
A840312
清らかである:99%/99%
はかる:100g/500g
価格 ($):276.0/1354.0